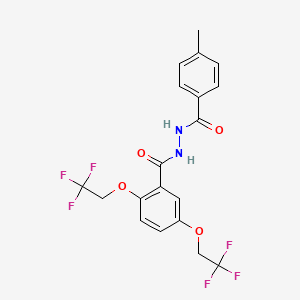
N'-(4-methylbenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzenecarbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid” is a herbicide used primarily in corn fields . It has a molecular weight of 346.71 .
Synthesis Analysis
A synthesizing method of a similar compound, “2-chloro-4-(methylsulfonyl)benzoic acid”, involves adding 2-chloro-4-methylsulfonyl toluene, nitric acid, and catalysts into an autoclave, injecting oxygen, and heating the autoclave .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid” can be found on various chemical databases .
Chemical Reactions Analysis
The synthesis of “2-chloro-4-(methylsulfonyl)benzoic acid” involves a catalytic oxidation process .
Physical And Chemical Properties Analysis
The compound “2-Chloro-4-(methylsulfonyl)-3-[(2,2,2-trifluoroethoxy)methyl]benzoic acid” has a boiling point of 484.8±45.0 °C and a density of 1.522±0.06 g/cm3 .
科学的研究の応用
Coordination Chemistry and Metal-Organic Frameworks
Research has focused on the synthesis and characterization of N-heterocyclic carbene (NHC) metal complexes and coordination polymers involving similar bis(NHC) ligands. These studies aim to understand the structural properties and potential applications of these complexes in catalysis and materials science. For instance, the synthesis of NHC silver(I) cyclophanes and their ability to recognize p-phenylenediamine molecules through fluorescent and UV/vis spectroscopic titrations highlight their potential as molecular receptors (Liu et al., 2011).
Molecular Recognition and Sensing
The structural flexibility and electron-donating capabilities of bis(benzimidazole) derivatives have been exploited in the construction of molecular receptors and sensors. These compounds can form complexes with metal ions, demonstrating applications in anion sensing and the construction of supramolecular architectures for specific molecular recognition tasks. The ability of certain complexes to bind selectively with anions like fluoride and cyanide showcases their utility in developing new sensing materials (Brazeau et al., 2017).
Photophysical Properties and Organic Light-Emitting Devices (OLEDs)
The development of new luminescent materials is crucial for advancing OLED technology. Research into complexes containing bisbenzimidazole derivatives has explored their photophysical properties, with a focus on their potential use in OLEDs. These studies aim to synthesize materials with desirable emission characteristics and stability, contributing to the development of more efficient and durable OLED components (Alabau et al., 2014).
Antimicrobial and Biological Activity
The structural motifs of bisbenzimidazole and related compounds have been evaluated for their potential biological activity, including antimicrobial properties. Synthesis and testing of novel derivatives aim to explore their efficacy as antibacterial agents, contributing to the search for new treatments for infectious diseases. The examination of their biological activity involves assessing their effectiveness against various bacterial strains and understanding their mechanism of action (Bharty et al., 2015).
Safety and Hazards
特性
IUPAC Name |
N'-(4-methylbenzoyl)-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F6N2O4/c1-11-2-4-12(5-3-11)16(28)26-27-17(29)14-8-13(30-9-18(20,21)22)6-7-15(14)31-10-19(23,24)25/h2-8H,9-10H2,1H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIIRLUFSHIRJFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NNC(=O)C2=C(C=CC(=C2)OCC(F)(F)F)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F6N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

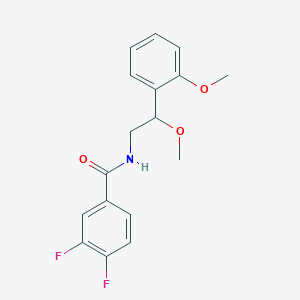
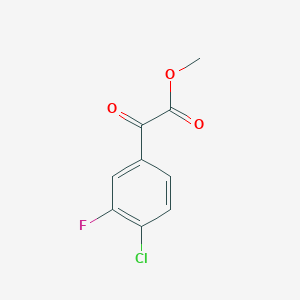


![2-Methyl-5-[1-(trifluoromethyl)cyclopropyl]pyrazol-3-amine](/img/structure/B2750709.png)
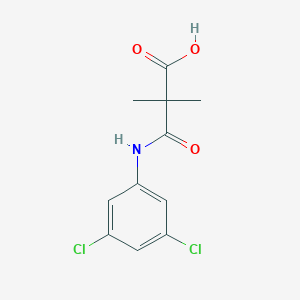



![5-Methyl-4-[[4-(6-thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2750716.png)
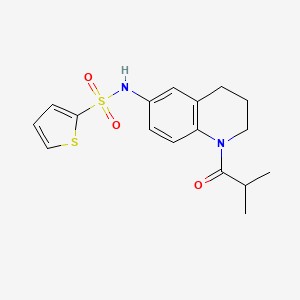
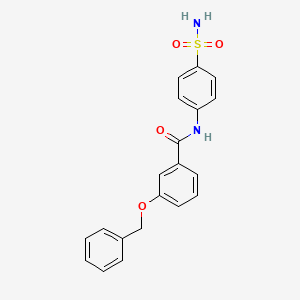
![2-[(2-Fluorophenyl)methyl]-6-(2-methoxyphenyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2750722.png)
![N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2750724.png)